molecular formula C14H23NO4 B601591 tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate CAS No. 186508-95-2

tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B601591
CAS No.: 186508-95-2
M. Wt: 269.34
InChI Key:
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Description

tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic compound with a unique structure that includes a dioxane ring and a cyanomethyl group

Preparation Methods

The synthesis of tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves multiple steps. One common method includes the reaction of tert-butyl acetoacetate with a suitable dioxane derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the correct stereochemistry of the product. Industrial production methods may involve large-scale reactions in specialized reactors to optimize yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group or other substituents are replaced by different nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate exerts its effects involves interactions with specific molecular targets. The cyanomethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The dioxane ring structure also plays a role in stabilizing the compound and facilitating its reactivity.

Comparison with Similar Compounds

tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can be compared with similar compounds such as:

    tert-Butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: This compound has a hydroxymethyl group instead of a cyanomethyl group, leading to different reactivity and applications.

    tert-Butyl 2-((4S,6R)-6-(methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: The presence of a methyl group instead of a cyanomethyl group alters the compound’s chemical properties and potential uses. The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

tert-butyl 2-[(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNRMEJBKMQHMC-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H](C[C@H](O1)CC(=O)OC(C)(C)C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675781
Record name tert-Butyl [(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186508-95-2
Record name 1,1-Dimethylethyl (4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186508-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
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tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
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tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
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tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
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tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Reactant of Route 6
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tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

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